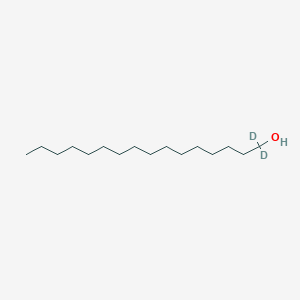
1,1-Dideuteriohexadecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dideuteriohexadecan-1-ol: is a deuterated derivative of hexadecan-1-ol, also known as cetyl alcohol. It is a long-chain primary fatty alcohol with the molecular formula C16H34O. The compound is characterized by the presence of two deuterium atoms at the first carbon position, replacing the hydrogen atoms. This modification can be useful in various scientific studies, particularly in the fields of chemistry and biology, where isotopic labeling is employed to trace molecular pathways and mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dideuteriohexadecan-1-ol can be synthesized through the reduction of 1,1-dideuteriopalmitic acid. The reduction process typically involves the use of reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether to facilitate the reduction process.
Industrial Production Methods: Industrial production of this compound may involve the large-scale reduction of 1,1-dideuteriopalmitic acid using similar reducing agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The final product is purified through distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 1,1-Dideuteriohexadecan-1-ol undergoes various chemical reactions typical of primary fatty alcohols. These include:
Oxidation: The compound can be oxidized to form 1,1-dideuteriopalmitic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield 1,1-dideuteriohexadecane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1,1-dideuteriohexadecyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum deuteride or sodium borodeuteride in an inert atmosphere.
Substitution: Thionyl chloride or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed:
Oxidation: 1,1-Dideuteriopalmitic acid.
Reduction: 1,1-Dideuteriohexadecane.
Substitution: 1,1-Dideuteriohexadecyl chloride.
科学的研究の応用
1,1-Dideuteriohexadecan-1-ol has several scientific research applications, including:
Chemistry: Used as an isotopic tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty alcohols in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of deuterated compounds.
Industry: Applied in the development of deuterated surfactants and lubricants with enhanced properties.
作用機序
The mechanism of action of 1,1-dideuteriohexadecan-1-ol involves its incorporation into biological and chemical systems where it acts as a stable isotopic label. The presence of deuterium atoms allows for the tracking of the compound through various pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction intermediates in chemical processes.
類似化合物との比較
Hexadecan-1-ol (Cetyl alcohol): The non-deuterated form of 1,1-dideuteriohexadecan-1-ol.
1-Hexadecanol: Another name for hexadecan-1-ol.
Octadecan-1-ol (Stearyl alcohol): A similar long-chain fatty alcohol with two additional carbon atoms.
Comparison: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. Compared to its non-deuterated counterpart, hexadecan-1-ol, the deuterated version offers enhanced stability and traceability in scientific research. Octadecan-1-ol, while similar in structure, lacks the isotopic labeling feature and has different physical properties due to its longer carbon chain.
特性
IUPAC Name |
1,1-dideuteriohexadecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i16D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWNKGSJHAJOGX-BPPAMHLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














